1-N-(4-fluorophenyl)benzene-1,2-diamine

Catalog No.
S2678345
CAS No.
7187-12-4
M.F
C12H11FN2
M. Wt
202.232
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-N-(4-fluorophenyl)benzene-1,2-diamine

CAS Number

7187-12-4

Product Name

1-N-(4-fluorophenyl)benzene-1,2-diamine

IUPAC Name

2-N-(4-fluorophenyl)benzene-1,2-diamine

Molecular Formula

C12H11FN2

Molecular Weight

202.232

InChI

InChI=1S/C12H11FN2/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8,15H,14H2

InChI Key

KPJIGTRNAZHTEZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F

Solubility

not available

Application in the Synthesis of Black Polyimides

Specific Scientific Field: Material Science, specifically in the field of optoelectronics.

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” is used in the synthesis of a new diamine, which is then used to create a soluble intrinsic black polyimide (TPCPFPPI). This black polyimide has attracted attention due to its demand in optoelectronics .

Methods of Application or Experimental Procedures: The diamine, bearing a tetraphenylcyclopentadienone (TPCP) moiety bonded with benzene and fluorine units, is synthesized and then reacted with 4,4’- (hexafluoroisopropylidene) diphthalic anhydride (6FDA) to yield the soluble intrinsic black polyimide (TPCPFPPI) .

Results or Outcomes: The synthesized TPCPFPPI exhibited complete visible-light absorption with high blackness and opacity. Its cutoff wavelength (λcut) and CIE (Commission Internationale de I’ Eclairage) parameter L* were 684 nm and 1.33, respectively. Moreover, TPCPFPPI displayed exceptional electrical, mechanical, and thermal properties as well as excellent solubility .

Potential Biological Applications

Specific Scientific Field: Pharmaceutical Sciences

Results or Outcomes: Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities.

Use in the Synthesis of Fluorescent Probes

Specific Scientific Field: Chemical Biology

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” can be used in the synthesis of a novel fluorescent probe, 9-(4-(1,2-diamine)benzene-N1-phenyl)acridine (DABPA), for the detection of nitric oxide (NO) .

Methods of Application or Experimental Procedures: DABPA is synthesized and characterized by IR, 1H-NMR and EI-MS spectroscopy. Based on a photoelectron transfer mechanism, the fluorescence intensities of DABPA are investigated with different concentrations of NO .

Results or Outcomes: Under optimal experimental conditions, the fluorescence intensity of DABPA had a good linear relationship with NO concentration in the range from 1×10⁻⁷ to 1.5×10⁻⁶ mol/L with a detection limit of 1×10⁻⁸ mol/L . The probe DABPA has also been successfully applied to real-time image NO produced in PC12 cells in the presence of L-arginine .

Use in the Synthesis of Pyrrolidine Derivatives

Summary of the Application: “1-N-(4-fluorophenyl)benzene-1,2-diamine” shares structural similarities with pyrrolidine derivatives, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Results or Outcomes: Pyrrolidine derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . It’s possible that “1-N-(4-fluorophenyl)benzene-1,2-diamine”, due to its structural similarities, may also possess similar biological activities .

1-N-(4-fluorophenyl)benzene-1,2-diamine, also known by its CAS number 7187-12-4, is an organic compound with the molecular formula C12H11FN2C_{12}H_{11}FN_2 and a molecular weight of approximately 202.23 g/mol. This compound features a fluorinated phenyl group attached to a benzene ring that contains two amine groups in the 1 and 2 positions. The presence of the fluorine atom enhances its electronic properties, making it a subject of interest in various chemical and biological studies.

Due to the lack of specific information, it is advisable to handle this compound with caution assuming potential hazards common to aromatic amines. This may include:

  • Skin and eye irritation: Aromatic amines can cause irritation and burns upon contact with skin and eyes [].
  • Inhalation hazard: Inhalation of dust or vapors may irritate the respiratory system [].
  • Potential toxicity: The specific toxicity of 1-N-(4-fluorophenyl)benzene-1,2-diamine is unknown, but it's advisable to handle it with appropriate personal protective equipment (PPE) until more information becomes available [].
Typical of aromatic amines. Key reactions include:

  • Nucleophilic Substitution: The fluorine atom can facilitate nucleophilic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring.
  • Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as tin(II) chloride or palladium on carbon under hydrogen atmosphere.
  • Coupling Reactions: It can participate in coupling reactions, forming more complex structures useful in synthetic organic chemistry.

The biological activity of 1-N-(4-fluorophenyl)benzene-1,2-diamine has been explored in various studies. Preliminary data suggest that compounds with similar structures exhibit:

  • Anticancer Properties: Some derivatives have shown potential as anticancer agents, possibly due to their ability to interfere with cellular signaling pathways.
  • Antimicrobial Activity: There is evidence suggesting that compounds containing amine functionalities can exhibit antimicrobial properties.

Further research is necessary to elucidate its specific biological mechanisms and therapeutic potential.

Several synthesis methods for 1-N-(4-fluorophenyl)benzene-1,2-diamine have been documented:

  • Microwave-Assisted Synthesis: A method involving the reaction of fluoronitrobenzene with aniline derivatives under microwave irradiation has been reported, yielding high purity products efficiently .
  • Traditional Heating Methods: The compound can also be synthesized through conventional heating methods involving nucleophilic aromatic substitution followed by reduction of nitro groups .
  • Catalytic Reduction: Utilizing palladium on carbon as a catalyst in hydrogenation reactions has been effective in reducing nitro groups to amines .

The applications of 1-N-(4-fluorophenyl)benzene-1,2-diamine are diverse:

  • Material Science: Due to its unique electronic properties, it may be used in the development of advanced materials.
  • Pharmaceuticals: Its derivatives could serve as intermediates in drug synthesis or as active pharmaceutical ingredients due to their potential biological activities.
  • Organic Synthesis: It serves as a building block for more complex organic molecules in synthetic chemistry.

Interaction studies involving 1-N-(4-fluorophenyl)benzene-1,2-diamine focus on its binding affinity with various biological targets. The presence of the fluorine atom may enhance interactions with specific enzymes or receptors, potentially leading to increased efficacy in therapeutic applications. Further studies are needed to clarify its mechanism of action and interactions at the molecular level.

Several compounds share structural similarities with 1-N-(4-fluorophenyl)benzene-1,2-diamine. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(4-chlorophenyl)benzene-1,2-diamineContains chlorine instead of fluorineDifferent electronic properties affecting reactivity
N-(3-fluorophenyl)benzene-1,2-diamineFluorine at meta positionAlters electronic distribution compared to para-substituted
N,N'-bis(4-nitrophenyl)benzene-1,2-diamineContains nitro groupsEnhanced polarity and potential for different interactions

The uniqueness of 1-N-(4-fluorophenyl)benzene-1,2-diamine lies in its specific fluorination pattern which influences its reactivity and biological interactions compared to these similar compounds.

IUPAC Nomenclature and Systematic Naming Conventions

The compound is systematically named N-(4-fluorophenyl)benzene-1,2-diamine, adhering to IUPAC guidelines for substituent prioritization. The parent structure is benzene-1,2-diamine (ortho-phenylenediamine), with a 4-fluorophenyl group attached to the nitrogen atom at position 1. The fluorine substituent is designated as a substituent on the phenyl ring, with numbering prioritizing the amino groups as the principal functional groups.

Key Nomenclature Rules Applied:

  • Parent chain selection: Benzene-1,2-diamine takes precedence due to its two amino substituents.
  • Substituent numbering: The 4-fluorophenyl group is assigned the lowest possible locant relative to the parent diamine.
  • Functional group priority: Amino groups are prioritized over halogens in substituent ordering.

Molecular Formula and Weight Analysis

The molecular formula of 1-N-(4-fluorophenyl)benzene-1,2-diamine is C₁₂H₁₁FN₂, derived from:

  • Benzene-1,2-diamine core: C₆H₈N₂
  • 4-Fluorophenyl substituent: C₆H₄F
PropertyValue/Description
Molecular FormulaC₁₂H₁₁FN₂
Molecular Weight (g/mol)202.23
CAS Registry Number7187-12-4
PubChem CID14819973
SMILESC1=CC=C(C(=C1)N)NC2=CC=C(C=C2)F
InChI KeyKPJIGTRNAZHTEZ-UHFFFAOYSA-N

The molecular weight is calculated as:
$$
(12 \times 12.01) + (11 \times 1.008) + (14.01) + (2 \times 16.00) + 19.00 = 202.23 \, \text{g/mol}
$$
This matches experimental data for analogous benzene-diamine derivatives.

Isomeric Considerations and Positional Fluorine Effects

1-N-(4-Fluorophenyl)benzene-1,2-diamine exhibits no constitutional isomerism due to its fixed substituent positions. However, the fluorine atom’s para orientation on the phenyl ring significantly influences electronic and steric properties:

PropertyEffect of 4-Fluoro Substituent
Electronic EnvironmentElectron-withdrawing via C–F bond polarization, reducing electron density on the aromatic ring.
Steric EffectsMinimal due to fluorine’s small atomic radius (0.64 Å), allowing unhindered access to amine groups.
ReactivityDirects electrophilic substitution to activated positions (e.g., meta to fluorine).

Comparative Positional Effects:

Fluorine PositionElectronic ImpactReactivity Profile
ParaStrong EWG effectModerate activation
MetaWeaker EWG effectReduced activation
OrthoSteric hindranceLimited access

The para-fluorine enhances stability toward oxidation but reduces nucleophilicity at the amine groups compared to non-fluorinated analogs.

Crystallographic Data and Three-Dimensional Conformational Studies

No crystallographic data is available for 1-N-(4-fluorophenyl)benzene-1,2-diamine in the provided literature. However, theoretical models and analogs suggest:

  • Planar Conformation: The benzene rings likely adopt coplanar arrangements to maximize π-conjugation.
  • Hydrogen Bonding: Primary amine groups may participate in intermolecular H-bonding, though fluorine’s electronegativity may weaken such interactions.
  • Fluorine–Amine Interactions: The C–F bond’s dipole moment could induce weak electrostatic interactions with adjacent nitrogen atoms.

Conformational Flexibility:

FeatureLikely Behavior
Dihedral Angle~180° between benzene rings (staggered)
Amine Group OrientationAnti-periplanar to minimize steric strain

These predictions align with studies on fluorinated benzylideneanilines, where fluorine directs supramolecular packing without enforcing strict isomorphism.

XLogP3

2.9

Dates

Modify: 2024-04-15

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